1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound mentioned is not directly studied in the provided papers, but its structural analogs and derivatives have been extensively researched. These studies include the synthesis of related compounds, their molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step processes, including ester condensation, cyclization, and hydrolysis. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26% . Similarly, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared via a two-step process from ethyl 3-methyl-1H-pyrazole-4-carboxylate . These methods provide insights into the potential synthetic routes that could be applied to 1-methyl-1H-pyrazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using NMR, FT-IR spectroscopy, and X-ray diffraction, revealing its crystallization in the monoclinic system . The crystal structures of mononuclear coordination complexes from pyrazole-dicarboxylate acid derivatives were also elucidated, showing 2D hydrogen-bonded networks .
Chemical Reactions Analysis
Pyrazole derivatives undergo various functionalization reactions. The reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . The reaction mechanisms have been studied both experimentally and theoretically, providing a deeper understanding of the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, luminescence, and electrochemical properties, have been investigated. For instance, cobalt and nickel supramolecular complexes with hexagonal channels constructed from 5-methyl-1H-pyrazole-3-carboxylic acid exhibited higher thermal stability and were studied for their luminescent and electrochemical properties . The thermal and luminescence properties of coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were also investigated .
Scientific Research Applications
Structural and Theoretical Analysis
- Structural Studies : 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been studied for their structural properties. These investigations involve experimental and theoretical approaches, including techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical calculations using density functional theory (DFT) are employed to compare experimental data, offering insights into molecular structures and behaviors (Viveka et al., 2016).
Synthesis and Characterization
Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, revealing insights into their potential for forming coordination complexes with metals like Cu, Co, and Zn. Such research is essential for understanding the chelation and crystallization properties of these organic molecules (Radi et al., 2015).
Corrosion Inhibition : Pyrazole derivatives, including those based on 1-methyl-1H-pyrazole-5-carboxylic acid, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This research is crucial for industries where corrosion resistance is essential (Herrag et al., 2007).
Biochemical and Medicinal Applications
Antibacterial Activity : Research has explored the antibacterial activities of certain pyrazole-3-carboxylic acid derivatives. These studies are significant for developing new antibacterial agents and understanding the microbial resistance mechanisms (Akbas et al., 2005).
Molecular Docking Studies : Molecular docking studies have been conducted on pyrazole derivatives, including those related to 1-methyl-1H-pyrazole-5-carboxylic acid. These studies help predict the binding interactions with target proteins, crucial for drug design and understanding pharmacological properties (Reddy et al., 2022).
Material Science and Chemistry
- Synthesis and Application in Material Science : Studies on the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid and its analogs contribute to the field of material science, especially in the development of novel ligands for metal complex catalysis (Dalinger et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREJQAWGQCMSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349118 | |
Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
16034-46-1 | |
Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.